

cross-validation of experimental and theoretical data for CH2BrF

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental and theoretical data for **bromofluoromethane** (CH₂BrF) is presented for researchers, scientists, and drug development professionals. This guide provides a cross-validation of molecular properties obtained through laboratory measurements and computational methods, offering a clear comparison of their respective performance and accuracy.

Experimental and Theoretical Methodologies

The experimental determination of the molecular properties of **bromofluoromethane** primarily relies on spectroscopic techniques. Rotational constants and the electric dipole moment are accurately measured using microwave spectroscopy, which observes the absorption of microwave radiation by the molecule in the gas phase, inducing transitions between rotational energy levels.[1][2] Vibrational frequencies are determined through infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation as the molecule transitions between vibrational states.[3]

Theoretical data is derived from ab initio quantum chemical calculations. These computational methods solve the Schrödinger equation to predict molecular properties. The primary methods employed for CH₂BrF include Hartree-Fock (HF), second-order Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), specifically using the B3LYP functional.[3] These calculations were performed with the 6-311++G(3df, 2pd) basis set to ensure a high level of theoretical accuracy.[3]

Data Comparison

The following tables summarize the quantitative data obtained from both experimental measurements and theoretical calculations for key molecular properties of CH₂BrF.

Molecular Geometry

The equilibrium geometry of a molecule is defined by its bond lengths and angles. The experimental values are derived from the analysis of rotational spectra, while theoretical values are the result of geometry optimization calculations.

Parameter	Experimental Value	Theoretical Value (B3LYP/6-311++G(3df,2pd))	
Bond Lengths (Å)			
r(C-H)	1.090 (assumed)[4] 1.085		
r(C-F)	1.375 ± 0.020[4]	1.362	
r(C-Br)	1.915 ± 0.020[4] 1.938		
Bond Angles (°)			
a(H-C-H)	112.0 (assumed)[4]	111.4	
a(H-C-Br)	108.5 (assumed)[4]	108.9	
a(F-C-Br)	111.0[4]	110.5	

Rotational Constants

Rotational constants are inversely proportional to the moments of inertia of the molecule and are determined with high precision from microwave spectroscopy.

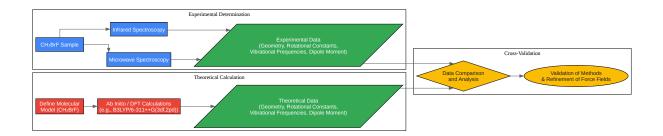
Constant	Experimental Value (cm ⁻¹)	Theoretical Value (cm ⁻¹)	
A	1.32898[4]	1.320	
В	0.12499[4]	0.124	
С	0.11679[4]	0.115	

Electric Dipole Moment

The electric dipole moment is a measure of the separation of positive and negative charges in a molecule.

Component	Experimental Value (Debye)	Theoretical Value (Debye)	
μa	0.347[4]	-0.339[3]	
μe	1.704[4]	-1.701[3]	
Total Dipole Moment	1.739[4]	1.734	

Vibrational Frequencies


The fundamental vibrational frequencies correspond to the different modes of vibration of the molecule. Experimental values are from gas-phase IR spectra, while theoretical values are typically calculated harmonic frequencies.

Mode	Symmetry	Experimental Frequency (cm ⁻¹)	Theoretical Frequency (cm ⁻¹)
Vı	A'	3027	3130
V2	A'	1435	1460
V3	A'	1295	1315
V4	A'	1075	1085
V 5	A'	651	650
V6	A'	398	395
V7	Α"	3088	3195
V8	Α"	1226	1245
V 9	Α"	834	840

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a molecule like CH₂BrF.

Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical data of CH₂BrF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. cccbdb.nist.gov [cccbdb.nist.gov]
- To cite this document: BenchChem. [cross-validation of experimental and theoretical data for CH2BrF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051070#cross-validation-of-experimental-and-theoretical-data-for-ch2brf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com